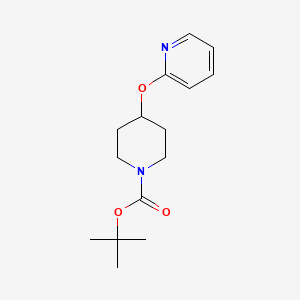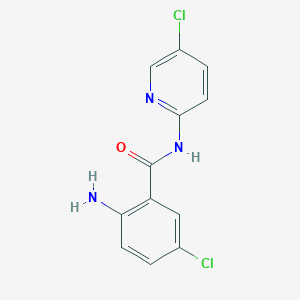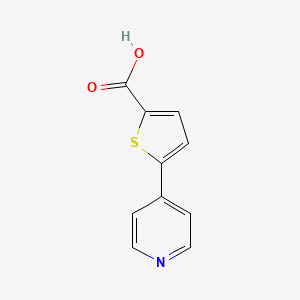
5-(Pyridin-4-yl)thiophene-2-carboxylic acid
概要
説明
The compound "5-(Pyridin-4-yl)thiophene-2-carboxylic acid" is a heterocyclic compound that features both pyridine and thiophene rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The pyridine and thiophene moieties are known for their electronic properties, which can be exploited in the design of new drugs or functional materials.
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. One approach involves the use of imidazo[1,5-a]pyridinium inner salts, which act as ambident nucleophilic zwitterions. These salts can react with electron-deficient alkynes to produce polyfunctionalized thiophenes in excellent yields, as demonstrated in the orthogonal synthesis of densely functionalized pyrroles and thiophenes . Another method includes the reaction of 2-cyanopyridine with N-phenylthiosemicarbazide, followed by esterification to obtain triazole-thione derivatives, which can be further functionalized .
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be characterized using various spectroscopic methods, including X-ray diffraction. For instance, the structure of a related compound, 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile, was confirmed by X-ray single crystal analysis, revealing the dihedral angles between the planes of the pyridine and thiophene rings . Such structural assessments are crucial for understanding the electronic and steric properties of these compounds.
Chemical Reactions Analysis
Thiophene derivatives can undergo a range of chemical reactions, which can be used to further modify their structure and properties. For example, the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leads to the formation of different products depending on the reaction conditions, showcasing the versatility of these compounds in chemical transformations . Additionally, the functionalization of thiophene derivatives can lead to the formation of metal-organic frameworks (MOFs) when reacted with lanthanide metal salts, as seen with pyridine-3,5-bis(phenyl-4-carboxylate) .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing or electron-donating substituents can significantly affect their electronic properties. The mass spectra of alkyl 5-amino-3-methyl-4-(1H-pyrrol-1-yl)thiophene-2-carboxylates provide insights into their stability and fragmentation patterns, which are important for understanding their behavior under various conditions . Moreover, the selective and hysteretic sorption of CO2 over N2 observed in MOFs containing thiophene derivatives highlights their potential application in gas separation and storage .
科学的研究の応用
Synthesis of Pyridyl Thienopyridine Ligands
5-phenyl-7-(pyridin-2-yl)thieno[2,3-c]pyridine (L1) and 7-(pyridin-2-yl)-5-(thiophen-2-yl)-thieno[2,3-c]pyridine (L2), which are closely related to 5-(Pyridin-4-yl)thiophene-2-carboxylic acid, have been synthesized via the Hurtley reaction. These ligands have potential in various chemical applications due to their unique structural properties (Steen et al., 2012).
Investigation of Intermolecular Forces and Functional Group Effects
A study focused on the structural analysis of thiophene derivatives, including a compound similar to 5-(Pyridin-4-yl)thiophene-2-carboxylic acid. This research explored how functional groups and intermolecular forces influence the solid-state structures of these substances, which is vital for understanding their chemical and physical properties (Bettencourt‐Dias et al., 2005).
Corrosion Inhibition Studies
Thiazole-based pyridine derivatives, structurally related to 5-(Pyridin-4-yl)thiophene-2-carboxylic acid, were evaluated for their corrosion inhibition performance on mild steel. This research is significant for industrial applications, particularly in the field of corrosion protection (Chaitra et al., 2016).
Applications in OLEDs
A study on a new iridium complex using pyridyl-2-carboxylic acid as an ancillary ligand, which is structurally akin to 5-(Pyridin-4-yl)thiophene-2-carboxylic acid, showcased its application in organic light-emitting diodes (OLEDs). The findings are relevant for the development of advanced materials in display technologies (Xu et al., 2007).
Synthesis of Novel Compounds for Antimicrobial Activity
The synthesis of new compounds starting from isonicotinic acid hydrazide, which shares structural features with 5-(Pyridin-4-yl)thiophene-2-carboxylic acid, was carried out to evaluate their antimicrobial activities. This research contributes to the development of new pharmaceuticals (Bayrak et al., 2009).
特性
IUPAC Name |
5-pyridin-4-ylthiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOWGMLSJKRJNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620250 | |
| Record name | 5-(Pyridin-4-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-4-yl)thiophene-2-carboxylic acid | |
CAS RN |
216867-32-2 | |
| Record name | 5-(Pyridin-4-yl)thiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30620250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(pyridin-4-yl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1288904.png)
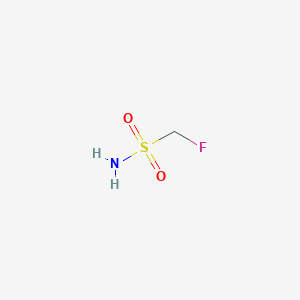

![3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1288912.png)

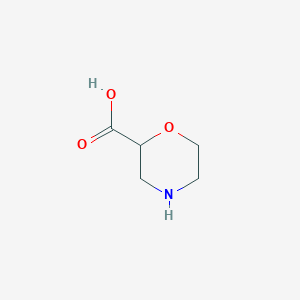
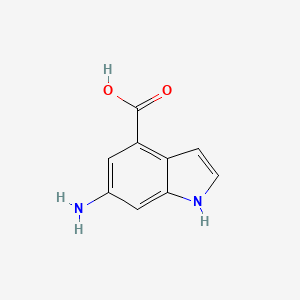
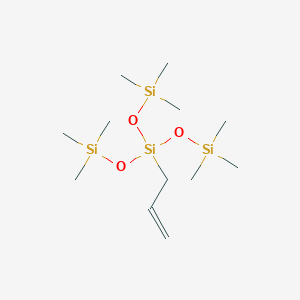
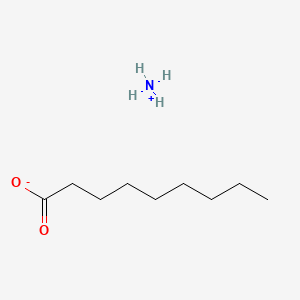

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1288925.png)

